molecular formula C18H22N2O2S B2700407 N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide CAS No. 2309799-22-0

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide

Cat. No.: B2700407
CAS No.: 2309799-22-0
M. Wt: 330.45
InChI Key: VVMGYTMYHOXYAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide is unique due to its specific combination of a thiophene ring and an oxalamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(22)16(21)19-10-8-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMGYTMYHOXYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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